molecular formula C16H15N5O2 B3007092 N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351609-69-2

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B3007092
CAS RN: 1351609-69-2
M. Wt: 309.329
InChI Key: YFYMQNGJGCVABR-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

The compound this compound is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antituberculosis, antibacterial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves the design and condensation reactions of various moieties to create new chemical entities. For instance, a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety were synthesized and showed promising antitubercular activities . Another related synthesis involved the creation of pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, which were confirmed by spectral data and elemental analyses .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques help in confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions, hydrolytic cleavage, and reactions with benzylthiol or thiophenols . These reactions are crucial for creating the desired chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized post-synthesis. For example, compound 10j from the imidazo[1,2-a]pyridine carboxamide series displayed acceptable safety and pharmacokinetic properties, which are essential for further development as antitubercular agents . The antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives was also evaluated, with some compounds exhibiting promising activity .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including pyrazoles, pyridazines, and their derivatives, are pivotal in drug discovery due to their versatile biological activities. For instance, pyrazolo[3,4-d]pyridazines have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities, highlighting their therapeutic potential across various domains (Zaki et al., 2016). The synthesis of these compounds involves 1,3-dipolar cycloaddition reactions, underscoring their chemical diversity and utility in creating pharmacologically active molecules.

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated the biological activities of novel pyrazole and pyridazine derivatives. For example, research on pyrazole carboxamide, pyridazine, and thienopyridazine derivatives has demonstrated notable antibacterial bioactivity against various Gram-positive and Gram-negative strains, with some compounds showing significant antimicrobial potency (Othman & Hussein, 2020). Additionally, pyrazole and pyrazolopyrimidine derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Hassan et al., 2014).

Novel Synthetic Routes and Chemical Diversity

The development of new synthetic routes for heterocyclic compounds is crucial for expanding the chemical space accessible for drug discovery. Studies have achieved efficient synthetic protocols for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines, among others, with these compounds undergoing biological activity investigations to explore their potential applications (Zaki et al., 2016).

properties

IUPAC Name

N-(2-phenoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(17-10-12-23-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-11-4-9-18-21/h1-9,11H,10,12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYMQNGJGCVABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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